molecular formula C5H3ClN2O3 B1583120 6-Chloro-3-hydroxypyridazine-4-carboxylic acid CAS No. 50681-26-0

6-Chloro-3-hydroxypyridazine-4-carboxylic acid

Cat. No. B1583120
Key on ui cas rn: 50681-26-0
M. Wt: 174.54 g/mol
InChI Key: LIXNWFSTAHULTE-UHFFFAOYSA-N
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Patent
US07462613B2

Procedure details

27 g of 3,6-dichloro-pyridazine-4-carboxylic acid were stirred at 50° C. for 6 h in a. 1:1 mixture of concentrated sulphuric acid and water. The pure product crystallized after cooling off the reaction mixture and was filtered.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:11])=[CH:6][C:7]=1[C:8]([OH:10])=[O:9].S(=O)(=O)(O)[OH:13]>O>[Cl:11][C:5]1[CH:6]=[C:7]([C:8]([OH:10])=[O:9])[C:2](=[O:13])[NH:3][N:4]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C(=O)O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pure product crystallized
TEMPERATURE
Type
TEMPERATURE
Details
after cooling off the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(NN1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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